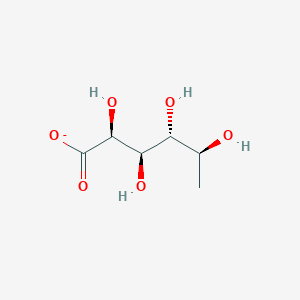
L-Fuconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-fuconate is a fuconate. It is a conjugate base of a L-fuconic acid.
Análisis De Reacciones Químicas
Enzymatic Oxidation of L-Fucose to L-Fuconate
The oxidation of L-fucose to this compound is catalyzed by hydroxysteroid 17-β dehydrogenase 14 (HSD17B14). This enzyme converts L-fucose to L-fucono-1,5-lactone, which rapidly isomerizes to L-fucono-1,4-lactone before nonenzymatic hydrolysis to this compound . Key findings include:
-
Product Identification : NMR spectroscopy and mass spectrometry confirmed L-fucono-1,4-lactone as the primary enzymatic product, contradicting earlier assumptions of direct this compound formation .
-
Kinetic Analysis : The reaction exhibits a kcat of 2.3 ± 0.1 s−1 and Km of 0.9 ± 0.2 mM for L-fucose under physiological conditions .
Table 1: Reaction Products of HSD17B14 Activity
| Substrate | Primary Product | Secondary Product | Detection Method |
|---|---|---|---|
| L-fucose | L-fucono-1,5-lactone | L-fucono-1,4-lactone | NMR (δ 1.205 ppm, 1.277 ppm) |
| L-fucose | This compound | – | IC-MS (m/z 179) |
This compound Dehydratase Activity
In microbial pathways, this compound dehydratase converts this compound to 2-keto-3-deoxy-L-fuconate:
L fuconatedehydratase2 keto 3 deoxy L fuconate+H2O
-
Enzyme Specificity : The Paraburkholderia mimosarum enzyme shows 15-fold higher activity for this compound (Km=0.8 mM) than D-arabinonate .
-
Structural Insights : Unlike homomeric bacterial homologs, this dehydratase adopts a heterodimeric structure critical for substrate binding .
Table 2: Substrate Specificity of this compound Dehydratase
| Substrate | Relative Activity (%) | Km (mM) |
|---|---|---|
| This compound | 100 | 0.8 |
| D-arabinonate | 6.5 | 12.4 |
| L-xylonate | 2.1 | 18.9 |
Downstream Metabolic Processing
2-keto-3-deoxy-L-fuconate undergoes further oxidation and cleavage:
-
Dehydrogenation : NAD+-dependent oxidation to 2,4-diketo-3-deoxy-L-fuconate .
-
Hydrolase Activity : Cleavage into pyruvate and L-lactate, which enter central carbon metabolism .
Nonenzymatic Reaction Dynamics
Propiedades
Fórmula molecular |
C6H11O6- |
|---|---|
Peso molecular |
179.15 g/mol |
Nombre IUPAC |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoate |
InChI |
InChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)/p-1/t2-,3+,4+,5-/m0/s1 |
Clave InChI |
NBFWIISVIFCMDK-RSJOWCBRSA-M |
SMILES |
CC(C(C(C(C(=O)[O-])O)O)O)O |
SMILES isomérico |
C[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O |
SMILES canónico |
CC(C(C(C(C(=O)[O-])O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















